

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Cyanopyridine

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Compound of Interest

Compound Name: 2-Cyanopyridine

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Introduction

2-Cyanopyridine, also known as picolinonitrile, is a versatile organic compound featuring a pyridine ring substituted at the 2-position with a nitrile group. This arrangement of functional groups imparts a unique combination of physical and chemical properties, making it a valuable intermediate in a wide array of applications, particularly in the pharmaceutical, agrochemical, and dye industries.[1] In the realm of drug development, **2-cyanopyridine** serves as a crucial building block for the synthesis of various bioactive molecules, including bronchodilators like rimiterol hydrobromide.[1][2] Its utility also extends to the production of nutritional supplements, such as chromium and zinc picolinate.[1] This guide provides an in-depth overview of the core physical and chemical characteristics of **2-cyanopyridine**, complete with experimental protocols and graphical representations to support advanced research and development.

Physical Properties of 2-Cyanopyridine

2-Cyanopyridine is a white to off-white or tan crystalline solid or liquid at room temperature, often characterized by a faint, almond-like odor.[3][4] It is moderately soluble in water and exhibits good solubility in many common organic solvents.[5]

Table 1: General Physical Properties

Property	Value	References
Appearance	White to off-white/tan crystalline solid or liquid	[3][4][6]
Odor	Faint, almond-like	[3][4]
Molecular Formula	C ₆ H ₄ N ₂	[7][8][9]
Molecular Weight	104.11 g/mol	[6][7][8][10]

Table 2: Quantitative Physical Properties

Property	Value	Conditions	References
Melting Point	24-27 °C	[3][6][7][10][11][12][13] [14]	
Boiling Point	212-215 °C	[3][6][10][11][12][13] [14]	
Density	1.081 g/mL	at 25 °C	[3][6][10][11][12][14]
Refractive Index	1.529	at 20 °C	[3][11][12]
Vapor Pressure	11.96 Pa	at 25 °C	[3][12][15]
Water Solubility	67 g/L	at 20 °C	[12][13][16][17]
pKa	-0.26	(Conjugate acid)	[3][12][18][19]
LogP	0.45	at 25 °C	[12][15]
Flash Point	89 °C	Closed cup	[3]

Chemical Properties of 2-Cyanopyridine

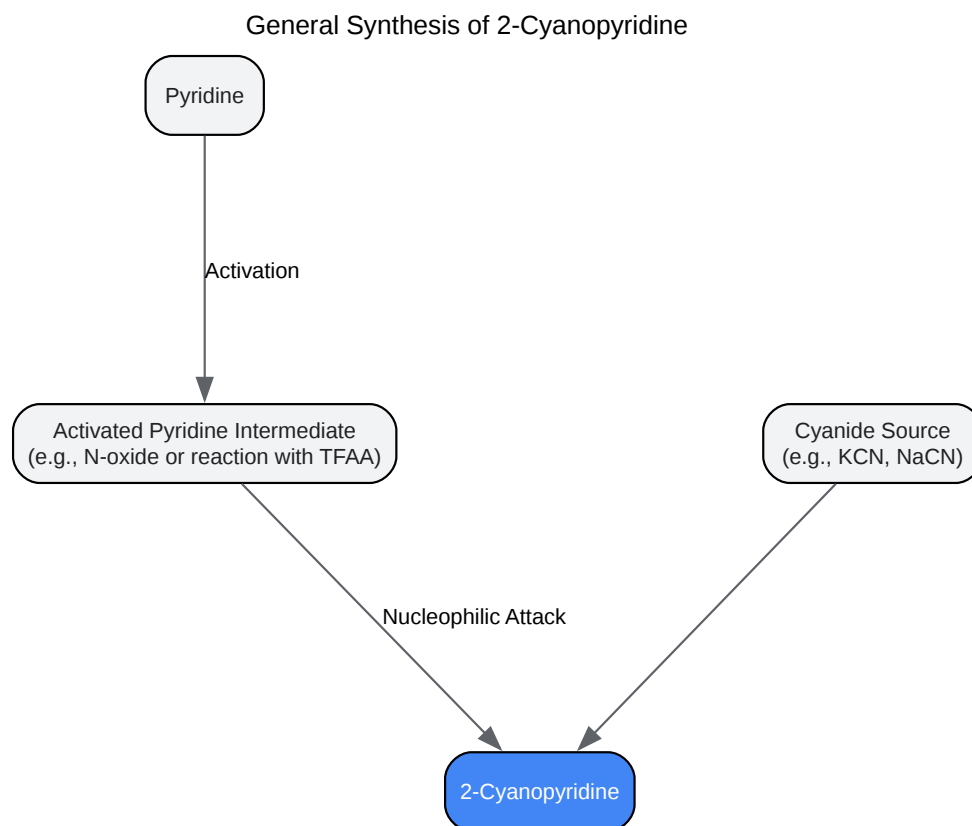
The chemical behavior of **2-cyanopyridine** is dictated by the interplay between the electron-withdrawing nitrile group and the basic pyridine ring. This structure allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

Stability and Reactivity

2-Cyanopyridine is stable under normal laboratory conditions.[8][11][16] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[16][20] Mixing with strong oxidizing acids can lead to violent reactions.[14][20] The presence of the cyano group makes the molecule susceptible to hydrolysis under both acidic and basic conditions to yield picolinamide and subsequently picolinic acid.[14][21] Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[16]

Synthesis of 2-Cyanopyridine

One common laboratory-scale synthesis of **2-cyanopyridine** involves the direct cyanation of pyridine. A general representation of this process is outlined below.



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Caption: A simplified workflow for the synthesis of **2-Cyanopyridine** from pyridine.

Spectral Data

^1H NMR Spectroscopy

The proton NMR spectrum of **2-cyanopyridine** in CDCl_3 typically shows four distinct signals corresponding to the four protons on the pyridine ring. The chemical shifts (δ) are approximately:

- H6: ~ 8.74 ppm (doublet)
- H4: ~ 7.88 ppm (triplet of doublets)
- H3: ~ 7.75 ppm (doublet)
- H5: ~ 7.58 ppm (doublet of doublets)

Infrared (IR) Spectroscopy

The IR spectrum of **2-cyanopyridine** exhibits characteristic absorption bands that are indicative of its functional groups. Key peaks include:

- $\text{C}\equiv\text{N}$ stretch: A sharp, strong absorption around 2230 cm^{-1}
- $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching (aromatic ring): Multiple absorptions in the $1600\text{--}1400\text{ cm}^{-1}$ region.
- C-H stretching (aromatic): Absorptions above 3000 cm^{-1} .

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer

- Heating oil (for Thiele tube method)
- **2-Cyanopyridine** sample

Procedure:

- Finely powder a small amount of the **2-cyanopyridine** sample.
- Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[\[3\]](#)[\[22\]](#)
- Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with heating oil.[\[3\]](#)
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[\[3\]](#)
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating and record the temperature at which the last crystal melts (the end of the melting range).[\[22\]](#)
- For accuracy, a preliminary rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Solubility Determination

Objective: To assess the solubility of **2-cyanopyridine** in various solvents.

Materials:

- Test tubes
- **2-Cyanopyridine** sample
- Solvents: Water, Diethyl ether, 5% NaOH, 5% HCl
- Graduated cylinders or pipettes

Procedure:

- Place approximately 25 mg of **2-cyanopyridine** into a small test tube.
- Add 0.75 mL of the selected solvent (e.g., water) in small portions.
- After each addition, shake the test tube vigorously for about 30 seconds.[\[23\]](#)[\[24\]](#)
- Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[\[24\]](#)
- Repeat the procedure for each of the other solvents.

Infrared (IR) Spectroscopy (Nujol Mull)

Objective: To obtain the infrared spectrum of solid **2-cyanopyridine**.

Materials:

- FTIR spectrometer
- Salt plates (e.g., KBr, NaCl)
- Mortar and pestle
- Nujol (mineral oil)
- Spatula
- **2-Cyanopyridine** sample

Procedure:

- Place a small amount (1-2 mg) of the **2-cyanopyridine** sample in a clean, dry mortar.
- Add one to two drops of Nujol to the sample.
- Grind the mixture with the pestle until a fine, uniform paste (mull) is formed.[\[12\]](#)

- Using a spatula, apply a thin, even layer of the mull onto one of the salt plates.
- Place the second salt plate on top and gently rotate to spread the mull evenly and eliminate any air bubbles.
- Place the prepared salt plates in the sample holder of the FTIR spectrometer.
- Acquire the infrared spectrum according to the instrument's operating instructions.

¹H NMR Spectroscopy

Objective: To obtain the proton nuclear magnetic resonance spectrum of **2-cyanopyridine**.

Materials:

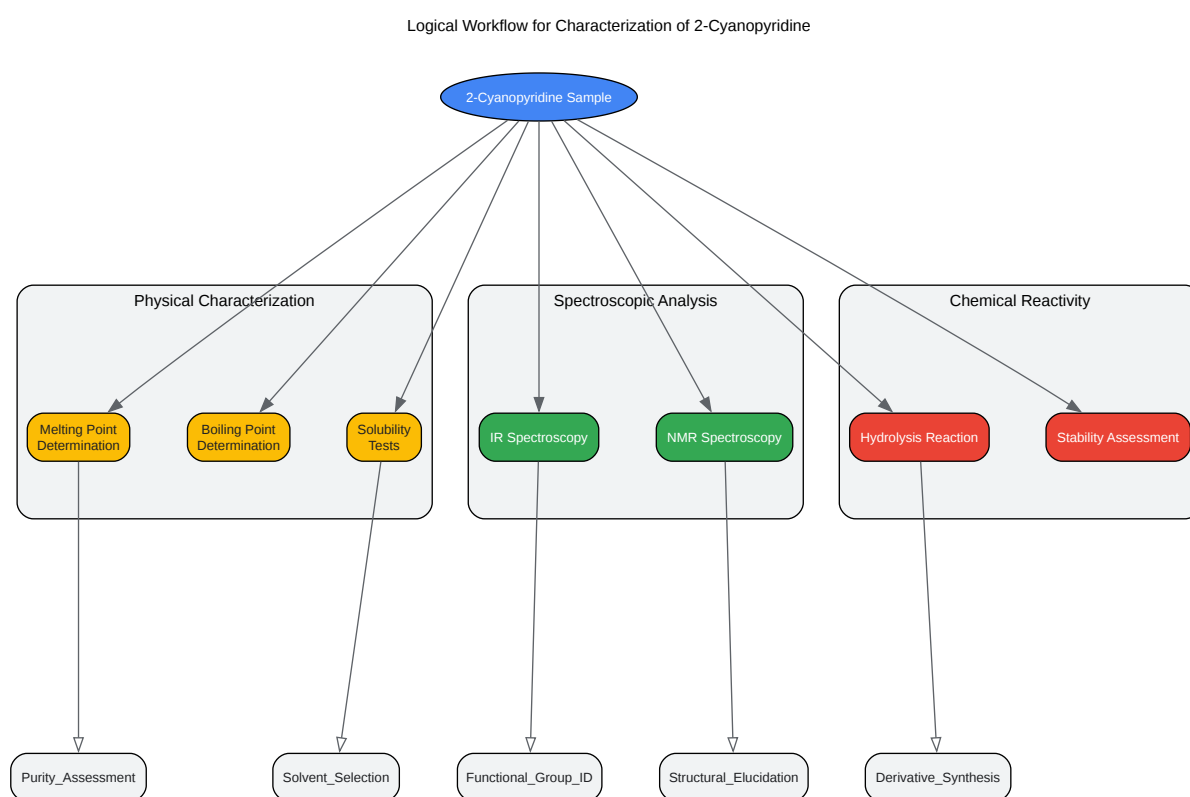
- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., CDCl₃)
- **2-Cyanopyridine** sample
- Internal standard (e.g., TMS)
- Pipettes

Procedure:

- Dissolve 5-10 mg of the **2-cyanopyridine** sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. The solvent should contain an internal standard like tetramethylsilane (TMS).
- Transfer the solution into a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Follow the instrument's standard operating procedure to lock onto the deuterium signal of the solvent, shim the magnetic field for homogeneity, and tune the probe.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
- Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

Logical Relationship Diagram for Experimental Analysis



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Caption: Workflow illustrating the characterization of a **2-Cyanopyridine** sample.

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